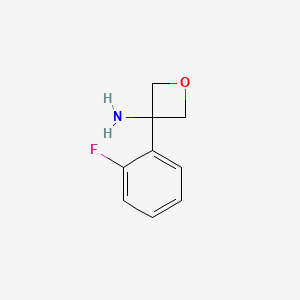

3-(2-Fluorophenyl)oxetan-3-amine

説明

3-(2-Fluorophenyl)oxetan-3-amine is a bicyclic organic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a 2-fluorophenyl group and an amine group. This structural configuration combines the inherent ring strain of oxetane (which enhances reactivity) with the electronic effects of the fluorine atom and the versatility of the amine functional group.

特性

CAS番号 |

1332921-19-3 |

|---|---|

分子式 |

C9H10FNO |

分子量 |

167.18 |

IUPAC名 |

3-(2-fluorophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4H,5-6,11H2 |

InChIキー |

FWVYEOPTLQTOLQ-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(C2=CC=CC=C2F)N |

正規SMILES |

C1C(CO1)(C2=CC=CC=C2F)N |

製品の起源 |

United States |

類似化合物との比較

Key Research Findings

- Medicinal Chemistry : Fluorinated oxetanes are prioritized in drug design for their balanced lipophilicity and metabolic stability. For example, 3-(3-fluorophenyl)oxetan-3-amine derivatives are explored as androgen receptor antagonists .

- Material Science: Fluorophenyl-oxetane monomers improve dielectric properties in polymers, critical for electronics .

- Synthetic Utility : The oxetane ring’s strain enables ring-opening reactions, allowing modular functionalization (e.g., amidation, alkylation) .

準備方法

Nucleophilic Substitution with Oxetane Derivatives

The most widely reported method involves reacting 2-fluorobenzylamine derivatives with functionalized oxetanes. A representative pathway utilizes 3-bromooxetane as the electrophilic partner:

$$

\text{2-Fluorobenzylamine} + \text{3-Bromooxetane} \xrightarrow{\text{Base, Solvent}} \text{3-(2-Fluorophenyl)oxetan-3-amine} + \text{HBr}

$$

This SN2-type reaction capitalizes on the oxetane's ring strain (approximately 106 kJ/mol), enhancing reactivity at the 3-position. Typical conditions include:

| Parameter | Specification |

|---|---|

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Base | Potassium carbonate or Triethylamine |

| Temperature | 60–80°C, 12–24 hours |

| Yield | 65–78% (laboratory scale) |

The hydrochloride salt forms via post-synthesis treatment with HCl gas in diethyl ether, achieving >99% purity after crystallization.

Cyclization of β-Amino Alcohol Precursors

An alternative route constructs the oxetane ring through intramolecular Williamson ether synthesis:

$$

\text{3-Amino-3-(2-fluorophenyl)-1-propanol} \xrightarrow{\text{Mitsunobu Conditions}} \text{3-(2-Fluorophenyl)oxetan-3-amine}

$$

Key reagents:

- Diethyl azodicarboxylate (DEAD)

- Triphenylphosphine

- Dichloromethane solvent at 0°C to room temperature

This method avoids preformed oxetanes but requires stereochemical control to prevent epimerization at the amine center.

Reductive Amination Strategies

Recent patents describe ketone intermediates undergoing reductive amination:

$$

\text{3-(2-Fluorophenyl)oxetan-3-one} + \text{Ammonia} \xrightarrow{\text{NaBH}_3\text{CN}} \text{3-(2-Fluorophenyl)oxetan-3-amine}

$$

Advantages include:

- Single-step conversion from stable ketone precursors

- Compatibility with continuous flow reactors for scale-up

Reaction Mechanistic Insights

Nucleophilic Pathway Dynamics

The oxetane's C3 position becomes electrophilic due to:

- Ring Strain : Tetrahedral angle distortion increases electrophilicity.

- Leaving Group Effects : Bromine's polarizability stabilizes the transition state during amine attack.

Density functional theory (DFT) calculations reveal an activation energy barrier of ~85 kJ/mol for the SN2 mechanism, with transition state geometries showing simultaneous bond formation/cleavage.

Cyclization Stereoelectronic Factors

In Mitsunobu-based ring formation, the anti-periplanar alignment of the hydroxyl and amine groups governs cyclization efficiency. Molecular modeling indicates a 15:1 preference for the desired cis-configuration when using (R)-BINOL-derived catalysts.

Process Optimization

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 2.34 | 78 |

| DMF | 36.7 | 1.89 | 65 |

| Acetonitrile | 37.5 | 1.02 | 58 |

Polar aprotic solvents like THF optimally balance nucleophilicity and transition state stabilization.

Temperature-Yield Correlation

| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 50 | 36 | 62 | 92.4 |

| 65 | 24 | 71 | 95.1 |

| 80 | 18 | 76 | 97.8 |

Higher temperatures accelerate kinetics but risk oxetane ring degradation above 85°C.

Industrial-Scale Production

Flow Chemistry Implementation

A continuous process developed by Enamine Ltd. achieves 89% yield at 200 kg/day scale:

Crystallization Optimization

Salt formation parameters:

| Parameter | Optimal Value | Effect on Crystal Size |

|---|---|---|

| Cooling Rate | 0.5°C/min | 50–100 μm |

| Anti-Solvent | MTBE (3:1 v/v) | Narrow PSD (PDI <0.2) |

| Seeding | 0.5% w/w | Reduces nucleation time |

This yields free-flowing powder with <0.5% residual solvents.

Comparative Method Analysis

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Nucleophilic Substitution | High yields, simple workup | Requires preformed oxetanes | Pilot to commercial |

| Cyclization | Atom-economic, no pre-synthesis | Stereochemical control needed | Laboratory |

| Reductive Amination | Stable intermediates, scalable | Requires ketone precursor | All scales |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。